![molecular formula C17H21N3O2S B276111 ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)
ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in the disease process. For example, in cancer, it inhibits the activity of certain kinases involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate in lab experiments include its potential therapeutic benefits, its favorable safety profile, and its availability. However, the limitations include the complexity of its synthesis, the need for further studies to understand its mechanism of action, and the need for more preclinical and clinical studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Preclinical and clinical studies to determine its efficacy and safety in humans.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use in combination therapies.
5. Exploration of its potential use in other diseases such as autoimmune disorders and infectious diseases.
6. Development of analogs with improved pharmacological properties.
In conclusion, ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate involves several steps. The starting material is 2-aminothiophene, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and catalysts, and the yield and purity of the final product depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate |
---|---|
Molekularformel |
C17H21N3O2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
ethyl 12-(cyclopentylamino)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-17(21)11-7-8-12-13(11)14-15(18-9-19-16(14)23-12)20-10-5-3-4-6-10/h9-11H,2-8H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
PCMDRWVEFHSJFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
Kanonische SMILES |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.